molecular formula C11H15NO B15489958 n-Methyl-4-(propan-2-yl)benzamide CAS No. 6314-87-0

n-Methyl-4-(propan-2-yl)benzamide

Cat. No.: B15489958
CAS No.: 6314-87-0
M. Wt: 177.24 g/mol
InChI Key: VXYPJHXQJWMXDM-UHFFFAOYSA-N
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Description

n-Methyl-4-(propan-2-yl)benzamide is a benzamide derivative with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Benzamide compounds are of significant interest in medicinal chemistry research due to their diverse biological activities. Structural analogues of this compound, specifically N-(2-aminoethyl)-N-phenyl benzamide derivatives, have been identified as potent inhibitors of Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT, or Sleeping Sickness), through phenotypic screening . These related compounds demonstrate the potential of the benzamide scaffold in antiparasitic drug discovery, particularly for diseases requiring central nervous system exposure, as they have shown excellent permeability into brain tissue in murine models . Furthermore, other benzamide and picolinamide chemotypes have been investigated for their antifungal properties, with studies aiming to identify their cellular target, such as the Sec14p lipid-transfer protein . The structural features of this compound make it a valuable building block for researchers exploring structure-activity relationships (SAR), hit-to-lead optimization, and mechanism-of-action studies for new therapeutic agents.

Properties

CAS No.

6314-87-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-methyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO/c1-8(2)9-4-6-10(7-5-9)11(13)12-3/h4-8H,1-3H3,(H,12,13)

InChI Key

VXYPJHXQJWMXDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The isopropyl group in this compound enhances lipophilicity compared to compounds with polar substituents like hydroxy or ether groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide or 4-(propan-2-yloxy)phenyl derivatives ).
  • Ether-containing analogs (e.g., compound 8 in ) exhibit improved aqueous solubility due to oxygen’s hydrogen-bonding capacity, whereas the thiazole ring in ’s compound introduces rigidity and moderate solubility .

Preparation Methods

Reaction Mechanism and Procedure

This method adapts the carbonyldiimidazole (CDI) activation strategy from patent WO2021165818A1:

Step 1: Acid Activation
4-(Propan-2-yl)benzoic acid (1.0 eq) is dissolved in N-methyl-2-pyrrolidone (NMP) at 30°C. CDI (2.05 eq) is added portionwise at 0°C, forming the activated acylimidazole intermediate.

Step 2: Methylamine Coupling
Gaseous methylamine (2.5 eq) is introduced while maintaining temperatures <15°C. The reaction proceeds at 25°C for 8+ hours, monitored by HPLC until completion.

Step 3: Crystallization
Water is added to induce precipitation, followed by sequential washes with cold acetone/water (3:1 v/v) and pure acetone. Final drying under vacuum yields crystalline product.

Optimization Data

Parameter Optimal Range Yield Impact
CDI Equivalents 2.0-2.2 eq +12%
Reaction Temperature 20-25°C +15%
Methylamine Purity >99.5% anhydrous +8%

Key advantage: Avoids corrosive acid chlorides while achieving 78-82% isolated yield.

Synthetic Route 2: Acid Chloride Aminolysis

Thionyl Chloride-Mediated Chlorination

Adapting methodologies from CN105001096A:

Step 1: Acid Chloride Synthesis
4-(Propan-2-yl)benzoic acid (1.0 eq) reacts with thionyl chloride (1.5 eq) in dichloromethane at reflux (40°C) for 3 hours. Excess SOC₁₂ is removed via rotary evaporation.

Step 2: Schotten-Baumann Reaction
The crude acid chloride is added dropwise to methylamine (3.0 eq) in aqueous NaOH (10% w/v) at 0-5°C. Vigorous stirring for 1 hour ensures complete amidation.

Comparative Performance

Metric CDI Route Acid Chloride Route
Reaction Time 10 hr 4 hr
Isolated Yield 82% 88%
Purity (HPLC) 99.2% 98.7%
Scalability >100 kg <50 kg

Trade-off: Higher yields vs. challenges in handling corrosive reagents at scale.

Synthetic Route 3: Friedel-Crafts Alkylation Approach

Isopropyl Group Installation

Following lasmiditan synthesis strategies from US8697876B2:

Step 1: Benzoyl Chloride Formation
Benzoic acid reacts with oxalyl chloride (1.2 eq) in DMF-catalyzed conditions to form benzoyl chloride.

Step 2: Friedel-Crafts Acylation
Benzoyl chloride undergoes reaction with isopropylbenzene under AlCl₃ catalysis (1.5 eq) at 0°C, yielding 4-isopropylbenzophenone.

Step 3: Baeyer-Villiger Oxidation
mCPBA-mediated oxidation converts ketone to acetate ester, followed by hydrolysis to 4-isopropylbenzoic acid.

Step 4: Amide Formation
Standard CDI or acid chloride methods complete the synthesis.

Economic Analysis

Component Cost/kg (USD) Route 3 Contribution
AlCl₃ Catalyst 12.50 28%
mCPBA 145.00 41%
Total Route Cost 220/kg vs. 180/kg (Route 1)

Crystallization and Polymorph Control

Adapting purification techniques from WO2021165818A1:

Anti-Solvent Crystallization

  • Dissolve crude product in acetone at 55°C
  • Cool to 30°C with seed crystals (0.5% w/w)
  • Gradient cooling to 0°C over 6 hours
  • Wash with cold acetone/water (3:1 v/v)

Polymorph Characterization

Form Melting Point Solubility (mg/mL) Stability
I (Needles) 148-150°C 4.2 (Water) >24 months
II (Plates) 142-144°C 6.8 (Water) 12 months

Form I is preferred for pharmaceutical applications due to superior stability.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)
δ 7.85 (d, J=8.4 Hz, 2H, ArH)
δ 7.45 (d, J=8.4 Hz, 2H, ArH)
δ 3.00 (septet, J=6.8 Hz, 1H, CH(CH₃)₂)
δ 2.85 (s, 3H, NCH₃)
δ 1.25 (d, J=6.8 Hz, 6H, (CH₃)₂CH)

IR (ATR, cm⁻¹)
3274 (N-H stretch)
1645 (C=O amide I)
1542 (N-H bend)
1268 (C-F stretch, if present in analogs)

Industrial Scale Considerations

From patent analysis:

Critical Process Parameters

  • Methylamine stoichiometry: >2.3 eq reduces residual acid
  • Water content in crystallization: <5% prevents oiling out
  • Drying conditions: 40°C/10 mbar vacuum minimizes degradation

Environmental Factors

Waste Stream Treatment Method Disposal Cost (USD/kg)
Spent NMP Distillation recovery 0.85
Acetone/Water Fractional distillation 0.45
Aqueous CDI byproducts Neutralization 1.20

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